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Compound of Interest

Compound Name: 4-Piperidinepropanol

Cat. No.: B032782 Get Quote

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Piperidinepropanol (CAS No: 7037-49-2), a valuable bifunctional molecule used in the

synthesis of novel chemical entities, including G-protein coupled receptor (GPR119) agonists

and antimicrobial quinoline derivatives.[1] For researchers and drug development

professionals, unambiguous structural confirmation is paramount. This document synthesizes

data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) to create a comprehensive characterization profile. We delve into the

causality behind experimental choices, provide validated protocols, and interpret the resulting

data to definitively confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the connectivity and chemical environment of hydrogen and carbon atoms.

For a molecule like 4-Piperidinepropanol, with its distinct piperidine ring and propyl alcohol

chain, NMR allows for the precise assignment of each atomic position.

Experimental Protocol: Acquiring High-Resolution NMR
Spectra
The choice of solvent and instrument parameters is critical for acquiring high-quality,

interpretable NMR data.
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Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Piperidinepropanol and

dissolve it in ~0.7 mL of deuterated methanol (CD₃OD). The use of a deuterated solvent is

essential to avoid large, interfering solvent signals in the ¹H NMR spectrum. CD₃OD is an

excellent choice as it readily dissolves the polar analyte and its residual proton signals are

well-documented.

Instrumentation: Transfer the solution to a 5 mm NMR tube. Data acquisition is performed on

a spectrometer operating at a frequency of at least 300 MHz for protons.[1]

¹H NMR Acquisition: Acquire the proton spectrum using standard pulse programs. Key

parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio and a relaxation delay that allows for quantitative integration.

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A higher

number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: ¹H and ¹³C NMR Spectra
The following data were acquired in CD₃OD.[1] The chemical shifts (δ) are reported in parts per

million (ppm) relative to a reference standard.

¹H NMR Spectral Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Assignment

3.56 Triplet (t) 2H H-1' (-CH₂-OH)

The triplet

pattern and

downfield shift

are characteristic

of a methylene

group adjacent to

an electron-

withdrawing

oxygen atom.

3.04
Triplet of

doublets (td)
2H

H-2, H-6 (axial,

piperidine)

This downfield

shift relative to

other ring

protons is due to

their proximity to

the nitrogen

atom. The

complex splitting

arises from

coupling to both

axial and

equatorial

neighbors.

2.59
Doublet of

triplets (dt)
2H

H-2, H-6

(equatorial,

piperidine)

These protons

are adjacent to

the nitrogen. The

splitting pattern

reflects coupling

to the geminal

proton and

adjacent

methylene

protons.
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1.74
Broad doublet (br

d)
2H

H-3, H-5

(equatorial,

piperidine)

The broadness

of the signal is

typical for

piperidine ring

protons.

1.53-1.63 Multiplet (m) 2H
H-2' (-CH₂-CH₂-

OH)

This signal

corresponds to

the central

methylene of the

propyl chain,

coupled to

protons on both

adjacent

carbons,

resulting in a

complex

multiplet.

1.36-1.49 Multiplet (m) 1H H-4 (piperidine)

This single

proton is the

methine group at

the point of

substitution on

the piperidine

ring.

1.27-1.36 Multiplet (m) 2H
H-3' (Piperidine-

CH₂-)

These are the

protons of the

propyl chain

directly attached

to the piperidine

ring.

1.08-1.23 Multiplet (m) 2H H-3, H-5 (axial,

piperidine)

These protons

are shielded and

appear furthest

upfield,

consistent with
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axial positions on

the saturated

ring.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment Rationale for Assignment

64.0 C-1' (-CH₂-OH)

The most downfield signal,

characteristic of a carbon atom

directly bonded to oxygen.

47.9 C-2, C-6 (piperidine)

These carbons are adjacent to

the nitrogen atom, causing a

significant downfield shift.

38.0 C-4 (piperidine)
The methine carbon where the

propyl group is attached.

35.2 C-3' (Piperidine-CH₂-)

The carbon of the propyl chain

directly attached to the

piperidine ring.

34.8 C-3, C-5 (piperidine)
The remaining carbons of the

piperidine ring.

31.5 C-2' (-CH₂-CH₂-OH)

The most upfield signal in the

propyl chain, furthest from the

electronegative oxygen.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. By measuring the absorption of infrared radiation, we can detect the

characteristic vibrational frequencies of specific bonds.

Experimental Protocol: Nujol Mull Technique
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For solid samples like 4-Piperidinepropanol, the Nujol mull technique is a classic and reliable

method for IR analysis.[1]

Methodology:

Sample Grinding: Place a small amount (2-5 mg) of 4-Piperidinepropanol into an agate

mortar and pestle. Grind the solid into a very fine, uniform powder. This is crucial to minimize

scattering of the IR beam.[2]

Mull Creation: Add one to two drops of Nujol (mineral oil) to the ground powder. Continue

grinding until a smooth, translucent paste is formed. The consistency should be similar to

that of a thick cream.

Sample Application: Transfer a small amount of the mull onto one potassium bromide (KBr)

or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to

spread the mull into a thin, even film.

Data Acquisition: Place the assembled plates into the sample holder of the FT-IR

spectrometer and acquire the spectrum. A background spectrum of the empty beam path

should be run first. Note that Nujol itself has characteristic C-H absorbances, which will be

present in the spectrum but are easily distinguishable.

Data Interpretation: Characteristic Vibrational Bands
The IR spectrum provides direct evidence for the key functional groups in 4-
Piperidinepropanol.
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Wavenumber (cm⁻¹) Assignment Interpretation

3290 O-H and N-H Stretch

This strong, broad absorption

is a hallmark of alcohol (O-H)

and secondary amine (N-H)

stretching vibrations.[1] The

broadening is due to hydrogen

bonding.

~2800-3000 C-H Stretch

These signals, which would

overlap with the Nujol bands,

are characteristic of the sp³ C-

H bonds in the piperidine ring

and propyl chain.

1320 C-N Stretch / O-H Bend

This peak in the fingerprint

region can be attributed to C-N

stretching vibrations from the

piperidine ring or O-H bending

vibrations.[1] Its presence

confirms these structural

motifs.

Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, serving as a final

check on its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique

ideal for polar molecules like 4-Piperidinepropanol, as it typically keeps the molecule intact.

Experimental Protocol: Electrospray Ionization (ESI-MS)
Methodology:

Sample Preparation: Prepare a dilute solution of 4-Piperidinepropanol (e.g., ~1 mg/mL) in a

suitable solvent such as methanol (MeOH).[1]

Infusion: The solution is introduced into the ESI source via direct infusion using a syringe

pump at a low flow rate.
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Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of

charged droplets. The solvent evaporates, leaving behind protonated molecular ions.

Detection: The ions are guided into the mass analyzer, which separates them based on their

mass-to-charge ratio (m/z) to generate the mass spectrum.

Data Interpretation: The Molecular Ion Peak
The ESI mass spectrum provides clear confirmation of the molecular weight.

m/z (Mass-to-Charge
Ratio)

Ion Assignment Interpretation

144.0 [M+H]⁺

This is the base peak (100%

relative abundance) and

represents the intact 4-

Piperidinepropanol molecule

with an added proton.[1] It

confirms the molecular weight

of 143.23 g/mol (C₈H₁₇NO).

287.0 [2M+H]⁺

This peak represents a dimer

of the molecule with a single

proton adduct.[1] Its presence

is common in ESI-MS and

further supports the

assignment of the molecular

weight.

Integrated Spectroscopic Analysis Workflow
No single technique provides a complete structural picture. The true power of spectroscopic

characterization lies in integrating the data from multiple methods. Each technique provides a

unique and complementary piece of the puzzle, leading to an unambiguous structural

assignment.
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Spectroscopic Interrogation

Analytical Techniques

Data & Interpretation

Conclusion

Sample: 4-Piperidinepropanol

IR Spectroscopy Mass Spectrometry NMR Spectroscopy

Key Findings:
- O-H and N-H groups present (3290 cm⁻¹)

- C-N/O-H vibrations (1320 cm⁻¹)

Key Findings:
- Molecular Weight Confirmed

- [M+H]⁺ at m/z 144

Key Findings:
- Confirmed C₈H₁₇NO formula

- Detailed C-H framework
- Connectivity of propyl chain and piperidine ring

Structure Confirmed:
3-(Piperidin-4-yl)propan-1-ol

Click to download full resolution via product page

Caption: Integrated workflow for the structural confirmation of 4-Piperidinepropanol.

This integrated approach provides a self-validating system. The IR spectrum confirms the

presence of hydroxyl and amine functional groups. The mass spectrum confirms the molecular

formula C₈H₁₇NO. Finally, the detailed ¹H and ¹³C NMR spectra piece together the exact atomic

connectivity, confirming the substitution at the 4-position of the piperidine ring and the structure

of the propanol side chain. This multi-faceted analysis provides the highest level of confidence

for researchers in the fields of chemical synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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